N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two anilinocarbonyl groups attached to a hexanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide typically involves the reaction of hexanediamine with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The anilinocarbonyl groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .
Scientific Research Applications
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and coatings with specific properties
Mechanism of Action
The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide include other anilinocarbonyl derivatives and hexanediamide-based compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is unique due to its specific combination of anilinocarbonyl groups and hexanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C32H30N4O4 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N,N//'-bis[2-(phenylcarbamoyl)phenyl]hexanediamide |
InChI |
InChI=1S/C32H30N4O4/c37-29(35-27-19-9-7-17-25(27)31(39)33-23-13-3-1-4-14-23)21-11-12-22-30(38)36-28-20-10-8-18-26(28)32(40)34-24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,33,39)(H,34,40)(H,35,37)(H,36,38) |
InChI Key |
OHAHSIFPJOBYMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.